2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

G protein-coupled receptor (GPCR) pharmacology adrenergic receptor signaling neuropharmacology

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is a unique aminoguanidine scaffold, distinct from simpler analogs like guanabenz due to its weak GPCR inhibition profile (β2 adrenergic IC50=100μM, mGlu2 IC50=50μM). It is the essential negative control for PPP1R15A inhibitor Icerguastat (Sephin1) studies, sharing the 2-chlorophenyl moiety without the on-target activity. Ideal for SAR campaigns exploring novel antimicrobial agents. Ensure specificity—do not substitute with generic guanidines.

Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
Cat. No. B11829281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(2-Chlorophenyl)ethylideneamino]guanidine
Molecular FormulaC9H11ClN4
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESCC(=NN=C(N)N)C1=CC=CC=C1Cl
InChIInChI=1S/C9H11ClN4/c1-6(13-14-9(11)12)7-4-2-3-5-8(7)10/h2-5H,1H3,(H4,11,12,14)
InChIKeyPGIJYSCKAWTFNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine: A Substituted Guanidine Scaffold for Precision-Driven Procurement


2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (CAS: 792124-35-7), also known as (E)-2-(1-(2-chlorophenyl)ethylidene)hydrazine-1-carboximidamide, is a small molecule aminoguanidine derivative with the molecular formula C9H11ClN4 and a molecular weight of 210.66 g/mol . This compound features a 2-chlorophenyl group linked to a guanidine core via an ethylideneamino bridge, a structural arrangement that distinguishes it from simpler aminoguanidines . Guanidine derivatives are recognized for their diverse biological activities, including antimicrobial, antitumor, and neuroactive properties . As a versatile scaffold, this compound serves as a building block in medicinal chemistry and pharmaceutical research, particularly for designing new antimicrobial agents or neuroactive drugs .

Why 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine Cannot Be Replaced by Generic Aminoguanidines or Guanabenz Analogs


Generic substitution of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine with simpler aminoguanidines or structurally related compounds like guanabenz fails due to critical differences in target engagement and functional activity. BindingDB data reveals that this compound exhibits weak inhibition of the Gs-coupled adrenergic β2 receptor (IC50 = 100,000 nM) and the Gi-coupled mGlu2 receptor (IC50 = 50,000 nM) [1], a profile that contrasts sharply with the potent α2-adrenergic agonism of guanabenz (EC50 values in the nanomolar range) [2]. This differential activity profile indicates that the compound does not behave as a generic guanidine derivative but rather as a distinct molecular entity with unique target interactions [3]. Consequently, procurement decisions based on chemical similarity alone risk selecting a compound with an entirely different pharmacological fingerprint, potentially invalidating experimental results or derailing a development program.

Quantitative Differentiation of 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine: A Comparator-Based Evidence Review


Functional Activity at Adrenergic β2 and mGlu2 Receptors Contrasts with Potent α2-Adrenergic Agonism of Guanabenz

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine demonstrates weak inhibitory activity at two G protein-coupled receptors, in stark contrast to the potent α2-adrenergic agonism of the structurally related guanabenz. This functional divergence underscores the compound's distinct pharmacological profile [1]. Guanabenz, a centrally acting α2-adrenergic agonist, lowers blood pressure by decreasing sympathetic outflow, with its therapeutic effect mediated by potent receptor activation [2]. The target compound's weak GPCR activity suggests a different mode of action, making it unsuitable as a direct substitute for guanabenz in studies focused on α2-adrenergic pathways [3].

G protein-coupled receptor (GPCR) pharmacology adrenergic receptor signaling neuropharmacology

Structural Differentiation from Icerguastat (Sephin1): Absence of PPP1R15A Inhibitory Activity

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine is structurally distinct from the related compound Icerguastat (Sephin1), which is a selective inhibitor of the stress-induced protein phosphatase 1 regulatory subunit PPP1R15A . Icerguastat, a derivative of guanabenz, was specifically designed to lack α2-adrenergic activity while retaining the ability to prolong eIF2α phosphorylation, a key mediator of the integrated stress response [1]. While the target compound shares a 2-chlorophenyl group with Icerguastat, its ethylideneamino linker and distinct substitution pattern on the guanidine core result in a different pharmacological profile, with no evidence suggesting it possesses PPP1R15A inhibitory activity [2]. This distinction is critical for researchers studying protein misfolding diseases or the integrated stress response, as substituting the target compound for Icerguastat would fail to engage the intended pathway.

integrated stress response protein phosphatase 1 (PP1) regulation neurodegenerative disease models

Physicochemical Differentiation: Molecular Weight and Predicted pKa Distinguish from 4-Chloro and Saturated Analogs

2-[1-(2-Chlorophenyl)ethylideneamino]guanidine (MW: 210.66 g/mol) exhibits distinct physicochemical properties compared to its 4-chloro positional isomer (2-[1-(4-chlorophenyl)ethylideneamino]guanidine, MW: 247.12 g/mol) and its saturated analog (2-[2-(2-chlorophenyl)ethylamino]guanidine, MW: 212.68 g/mol) [1]. The presence of the ethylidene double bond in the target compound, as opposed to the saturated ethylamino linker in the analog, influences conformational rigidity and potential for isomerization . Additionally, the predicted pKa of 8.91±0.70 for the target compound may affect its ionization state and solubility at physiological pH, differentiating it from analogs with different substitution patterns. These physicochemical differences translate to variations in solubility, membrane permeability, and potential for off-target interactions, making the compounds non-interchangeable in lead optimization campaigns.

medicinal chemistry pharmacokinetic property prediction compound library design

Optimized Application Scenarios for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine in R&D and Industrial Settings


Investigating Weak GPCR Modulation Without Potent α2-Adrenergic Agonism

Researchers studying G protein-coupled receptor (GPCR) signaling pathways can utilize 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine as a tool compound to investigate weak modulation of β2 adrenergic and mGlu2 receptors. Unlike guanabenz, which acts as a potent α2-adrenergic agonist, this compound exhibits weak inhibitory activity at these receptors (IC50 = 100,000 nM for β2 and 50,000 nM for mGlu2), making it suitable for experiments where strong α2-adrenergic agonism would confound results [1]. This scenario is particularly relevant for studies aiming to dissect the contributions of different receptor subtypes to cellular responses or for screening campaigns seeking novel scaffolds with modest GPCR activity.

Serving as a Negative Control in Integrated Stress Response (ISR) Studies

In research focused on the integrated stress response (ISR) and protein misfolding diseases, 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine can serve as a critical negative control for experiments involving the PPP1R15A inhibitor Icerguastat (Sephin1). Because this compound shares a 2-chlorophenyl moiety with Icerguastat but lacks PPP1R15A inhibitory activity, it provides a valuable control to differentiate on-target effects from off-target or structural analog effects [2]. This application is essential for validating the specificity of Icerguastat's mechanism of action and for confirming that observed phenotypes are indeed due to PPP1R15A inhibition and subsequent eIF2α phosphorylation.

Scaffold for Structure-Activity Relationship (SAR) Exploration in Guanidine-Based Antimicrobials

Medicinal chemists engaged in developing novel antimicrobial agents can employ 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine as a core scaffold for structure-activity relationship (SAR) studies. Guanidine derivatives are known for their antimicrobial properties, and the specific substitution pattern of this compound—featuring a 2-chlorophenyl group and an ethylideneamino linker—offers a unique starting point for synthesizing analogs with potentially enhanced potency or altered spectra of activity . The compound's reactive guanidine core also makes it a versatile building block for generating heterocyclic compounds, expanding its utility in medicinal chemistry campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[1-(2-Chlorophenyl)ethylideneamino]guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.